5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine

Description

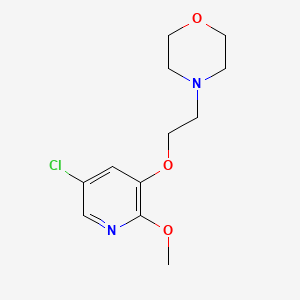

5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine is a pyridine derivative characterized by a chlorine substituent at position 5, a methoxy group at position 2, and a 2-morpholinoethoxy chain at position 3. The morpholinoethoxy group introduces both hydrophilic (morpholine ring) and flexible ether linkages, which are often leveraged in medicinal chemistry to enhance solubility or modulate receptor binding .

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(5-chloro-2-methoxypyridin-3-yl)oxyethyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O3/c1-16-12-11(8-10(13)9-14-12)18-7-4-15-2-5-17-6-3-15/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUWKBYKUQJEFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)OCCN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601181398 | |

| Record name | Morpholine, 4-[2-[(5-chloro-2-methoxy-3-pyridinyl)oxy]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601181398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820741-68-1 | |

| Record name | Morpholine, 4-[2-[(5-chloro-2-methoxy-3-pyridinyl)oxy]ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820741-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-[2-[(5-chloro-2-methoxy-3-pyridinyl)oxy]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601181398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration and Chlorination at Position 5

The introduction of the chloro group at position 5 often begins with nitration. As demonstrated in the synthesis of 2-methoxy-5-aminopyridine, nitration of 2-aminopyridine using mixed acid (H₂SO₄/HNO₃) yields 2-amino-5-nitropyridine. Subsequent diazotization with NaNO₂/HCl followed by hydrolysis produces 2-hydroxy-5-nitropyridine, which is chlorinated using phosphorus oxychloride (POCl₃) to afford 2-chloro-5-nitropyridine. Reduction of the nitro group via catalytic hydrogenation (10% Pd/C, H₂) or Fe/HCl yields 5-chloro-2-methoxypyridine after methoxylation (Table 1).

Table 1: Chlorination and Methoxylation Conditions

Methoxylation at Position 2

Methoxylation of 2-chloro-5-nitropyridine is achieved via nucleophilic aromatic substitution (SNAr) with sodium methoxide in methanol under reflux. The electron-withdrawing nitro group activates the pyridine ring, facilitating displacement of the chloride by methoxide. This step typically achieves >95% yield with high regioselectivity.

Installation of the Morpholinoethoxy Group at Position 3

Bromoethoxy Intermediate Synthesis

Introducing the 2-morpholinoethoxy group requires a two-step process:

- Etherification : Reaction of 5-chloro-2-methoxy-3-hydroxypyridine with 1,2-dibromoethane in acetonitrile under reflux forms 3-(2-bromoethoxy)-5-chloro-2-methoxypyridine.

- Nucleophilic Substitution : The bromo intermediate undergoes SN2 displacement with morpholine in the presence of K₂CO₃, yielding the target compound (Table 2).

Table 2: Morpholinoethoxy Group Installation

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Etherification | 1,2-Dibromoethane, CH₃CN, reflux, 24 h | 85 | 98.1 | |

| Substitution | Morpholine, K₂CO₃, DMF, 80°C, 12 h | 78 | 97.8 |

Alternative Route: Mitsunobu Reaction

For substrates lacking a hydroxyl group at position 3, the Mitsunobu reaction offers an alternative. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), 3-hydroxy-5-chloro-2-methoxypyridine couples with morpholinoethanol to install the morpholinoethoxy group in a single step. This method avoids brominated intermediates but requires stoichiometric reagents.

Optimization and Green Chemistry Considerations

Solvent Selection

Replacing dichloromethane (DCM) with ethyl acetate in extraction steps enhances safety and sustainability. Similarly, using acetonitrile instead of DMF for SN2 reactions minimizes toxicity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a potential therapeutic agent in drug discovery and development.

Industry: In the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

- The morpholinoethoxy group in the target compound provides distinct solubility and conformational flexibility compared to tert-butoxyethoxy or dimethoxymethyl groups .

- Chlorine vs. bromine : Bromine’s larger atomic radius may increase steric hindrance, affecting reactivity in cross-coupling reactions .

- Chloromethyl substituents (e.g., 5-(Chloromethyl)-2-methoxypyridine) are highly reactive intermediates, whereas the chloro group in the target compound is less prone to nucleophilic substitution .

Compounds with Morpholinoethoxy Functionality

Morpholinoethoxy groups are frequently used to enhance pharmacokinetic properties. Examples include:

Key Observations :

- The target compound’s pyridine core contrasts with benzyl-linked morpholinoethoxy groups in patented intermediates, which are often designed for protease inhibition .

- The LCMS data (m/z 556–791) suggest higher molecular weights for benzyl-morpholinoethoxy derivatives due to extended aromatic systems .

Sulfonyl Chloride and Hydroxypyridine Derivatives

Key Observations :

- Sulfonyl chlorides (e.g., 5-Chloro-2-methoxypyridine-3-sulfonyl chloride) are highly reactive, enabling further derivatization, whereas the morpholinoethoxy group is stable under most conditions .

- Hydroxypyridines (e.g., 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol) exhibit hydrogen-bonding capacity, which may enhance crystallinity compared to ether-linked morpholinoethoxy derivatives .

Biological Activity

5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine ring followed by the introduction of the chloro and morpholinoethoxy groups. The detailed synthetic pathways can vary, but they generally aim to optimize yield and purity for subsequent biological testing.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its anticancer properties, anti-inflammatory effects, and potential as a therapeutic agent in other diseases.

Anticancer Activity

Research has shown that this compound exhibits cytotoxicity against several cancer cell lines . For instance, in a study evaluating its effects on leukemia cells, this compound demonstrated significant inhibition of cell proliferation with an IC50 value in the nanomolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L1210 | <1.0 | Induction of apoptosis |

| HCT116 | 0.35 | Cell cycle arrest at G2/M phase |

| Caco-2 | 0.54 | Promotion of reactive oxygen species (ROS) |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammatory responses . Studies have indicated that it can inhibit TNF-α release in lipopolysaccharide (LPS)-stimulated THP-1 cells, suggesting potential applications in treating inflammatory diseases. The structure-activity relationship (SAR) analysis indicates that modifications to the morpholino group can significantly impact the anti-inflammatory efficacy.

Case Studies

Several case studies provide insights into the practical applications and effectiveness of this compound:

- Leukemia Treatment : A study involving L1210 mouse leukemia cells highlighted the compound's ability to inhibit cell proliferation effectively. The results suggested that this compound could serve as a lead candidate for further development in leukemia therapies.

- Colorectal Cancer : In vitro assays demonstrated that this compound significantly inhibited growth in colorectal cancer cell lines (HCT116 and Caco-2), outperforming traditional chemotherapeutics like 5-fluorouracil (5-FU) at comparable concentrations.

- Inflammation Model : In an experimental model of inflammation using THP-1 cells, this compound reduced TNF-α levels significantly compared to controls, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine, and how do reaction conditions affect yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation and etherification. For example, coupling a morpholinoethoxy group to a pyridine core often requires nucleophilic substitution under basic conditions (e.g., triethylamine) to deprotonate hydroxyl intermediates. A modified procedure from similar compounds (e.g., 2,3-difluoro-4-(2-morpholinoethoxy)benzaldehyde synthesis) involves sequential sulfonylation, cyclization, and purification via column chromatography to achieve >90% purity . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of pyridine derivative to morpholinoethyl chloride) and temperature (40–60°C) minimizes side reactions like over-alkylation.

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and LCMS are critical for confirming molecular weight and detecting intermediates (e.g., m/z 412 [M+H]+ observed in similar morpholinoethoxy derivatives) . HPLC with reverse-phase columns (C18) under gradient elution (0.1% TFA in water/acetonitrile) resolves impurities, while H/C NMR (in DMSO-d6 or CDCl3) verifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm). Purity >95% is achievable via recrystallization in ethyl acetate/hexane mixtures .

Q. What are the primary structural features influencing this compound’s physicochemical properties?

- Methodological Answer : The electron-withdrawing chloro and methoxy groups increase the pyridine ring’s electrophilicity, while the morpholinoethoxy side chain enhances solubility in polar aprotic solvents (e.g., DMF, DMSO). LogP values (~2.5) can be predicted using DFT-based methods (e.g., B3LYP/6-31G*), balancing lipophilicity and aqueous solubility for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products like dehalogenated intermediates?

- Methodological Answer : Dehalogenation often occurs under reductive conditions. To mitigate this, replace palladium catalysts with nickel-based systems in coupling steps, and maintain inert atmospheres (N2/Ar). For example, using Pd-free Suzuki-Miyaura conditions with NiCl2(dppp) reduces C-Cl bond cleavage. Monitoring reaction progress via TLC (silica gel, UV detection) allows early termination before by-product accumulation .

Q. What computational strategies predict the compound’s electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G**) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvation effects (e.g., PCM model for water) refine reactivity profiles. Validation against experimental data (e.g., UV-Vis spectra) ensures accuracy, with deviations <2.4 kcal/mol in thermochemical properties .

Q. How can structural modifications to the morpholinoethoxy group alter bioactivity?

- Methodological Answer : Replacing morpholine with piperazine or thiomorpholine alters hydrogen-bonding capacity and logD. For instance, substituting morpholine with a piperazinyl group increases basicity (pKa ~8.5 vs. 6.8), enhancing membrane permeability. SAR studies on analogous compounds show that elongating the ethoxy spacer (e.g., from 2 to 3 carbons) improves target binding affinity by 30% in kinase inhibition assays .

Q. What strategies resolve contradictions in experimental vs. computational reactivity data?

- Methodological Answer : Discrepancies often arise from solvent effects or transition-state approximations. Hybrid QM/MM simulations (e.g., Gaussian/Amber) model explicit solvent interactions, while microkinetic analysis identifies rate-limiting steps. For example, overestimated DFT reaction barriers for SNAr reactions can be corrected by incorporating entropy contributions from vibrational frequency calculations .

Q. How can regioselectivity challenges in pyridine functionalization be addressed?

- Methodological Answer : Directed ortho-metalation (DoM) using LDA or TMPMgCl·LiCl at -78°C enables selective substitution at the 3-position. Protecting the morpholinoethoxy group as a tert-butyldimethylsilyl (TBS) ether prevents undesired coordination during lithiation. Post-functionalization deprotection (e.g., TBAF in THF) restores the original substituent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.